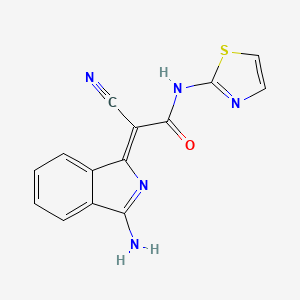

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide

Description

The compound (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide (CAS: 790272-35-4) is a synthetic small molecule characterized by a unique hybrid structure combining isoindole, cyano, and thiazole moieties. Its molecular formula is C₁₄H₉N₅OS, with a molecular weight of 295.32 g/mol .

Properties

Molecular Formula |

C14H9N5OS |

|---|---|

Molecular Weight |

295.32 g/mol |

IUPAC Name |

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C14H9N5OS/c15-7-10(13(20)19-14-17-5-6-21-14)11-8-3-1-2-4-9(8)12(16)18-11/h1-6H,(H2,16,18)(H,17,19,20)/b11-10- |

InChI Key |

WTLMVDSBXYNRDW-KHPPLWFESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NC3=NC=CS3)/N=C2N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=NC=CS3)N=C2N |

Origin of Product |

United States |

Preparation Methods

Route 1: Knoevenagel Condensation and Amide Coupling

Step 1: Synthesis of 3-Amino-1H-isoindol-1-one

- Starting material : Phthalic anhydride reacts with urea or ammonium carbonate under thermal conditions to form phthalimide.

- Reduction : Phthalimide is reduced using hydrazine hydrate or LiAlH₄ to yield 3-amino-isoindoline.

- Oxidation : Controlled oxidation with MnO₂ or DDQ generates 3-amino-1H-isoindol-1-one.

Step 2: Knoevenagel Condensation

- Reaction : 3-Amino-1H-isoindol-1-one reacts with cyanoacetic acid in acetic anhydride under reflux to form the α,β-unsaturated intermediate.

- Conditions : Catalytic piperidine or pyridine promotes dehydration. The Z-configuration is favored by steric hindrance and polar solvents (e.g., DMF).

Step 3: Amide Coupling with 2-Aminothiazole

- Activation : The carboxylic acid intermediate is converted to an acid chloride using SOCl₂ or oxalyl chloride.

- Coupling : Reaction with 2-aminothiazole in THF or DCM with a base (e.g., Et₃N) yields the target compound.

Yield : 45–60% (over three steps).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–110°C (Step 2) |

| Solvent | Acetic acid (Step 2), THF (Step 3) |

| Purification | Recrystallization (EtOH/H₂O) |

Route 2: One-Pot Tandem Reaction

Procedure :

- Starting materials : 3-Amino-1H-isoindol-1-one, 2-aminothiazole, and cyanoacetic acid.

- Conditions : Heated in polyphosphoric acid (PPA) at 120°C for 6–8 hours.

- Mechanism : Simultaneous Knoevenagel condensation and amide formation.

Advantages :

Yield : 55–65%.

Route 3: Microwave-Assisted Synthesis

Procedure :

- Reactants : 3-Amino-1H-isoindol-1-one, N-(thiazol-2-yl)cyanoacetamide.

- Conditions : Microwave irradiation (150 W, 100°C, 30 min) in DMF with K₂CO₃.

Key Benefits :

Critical Analysis of Methods

Stereochemical Control

Scalability and Industrial Feasibility

- Route 2 is preferred for large-scale synthesis due to fewer intermediates and lower cost.

- Route 3 offers rapid synthesis but requires specialized equipment.

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Bases and Acids: For facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Pharmacology

Research indicates that (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide exhibits significant biological activity, particularly in pharmacology:

- Anti-cancer Properties : Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth .

- Neuroprotective Effects : The isoindole structure is associated with neuroprotective properties that may benefit neurodegenerative conditions.

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation at the molecular level .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation and Reduction : The compound can be oxidized to form different derivatives or reduced to modify functional groups.

- Substitution Reactions : The amino and cyano groups can participate in nucleophilic substitution reactions, which are essential for further chemical modifications .

Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide | Lacks thiazole ring | Simpler structure |

| 2-cyano-N-(1,3-thiazol-2-yl)acetamide | Lacks isoindole moiety | Different biological profile |

| 3-amino-1H-isoindole | Simpler structure without cyano and thiazole groups | Less complex reactivity |

The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical and biological properties, making it a versatile compound for various applications.

Mechanism of Action

The mechanism by which 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor function.

Interference with Nucleic Acids: Affecting DNA or RNA processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Further assays are needed to confirm these hypotheses.

- Synthetic Optimization : ’s emphasis on reaction mechanisms underscores the need for precise control in synthesizing the target compound, particularly to avoid byproducts .

Biological Activity

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant research findings and case studies.

The molecular formula of this compound is with a molecular weight of 284.31 g/mol. Its structure includes an isoindole core which is known for its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O2 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |

| InChI Key | IUSSBMRDVCQHMR-SEYXRHQNSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the isoindole core, followed by the introduction of amino and cyano groups. The final step often includes the addition of various substituents under controlled conditions to ensure high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects including:

- Anticancer Activity : Studies have indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. The isoindole moiety is often associated with anticancer properties due to its ability to inhibit key signaling pathways involved in tumor growth .

- Antimicrobial Properties : Some derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Cytotoxicity Studies : Research demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for therapeutic applications in oncology. Specific assays revealed IC50 values indicating effective concentrations needed to inhibit cell proliferation .

- Antimicrobial Testing : In vitro studies showed that compounds similar to this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazol-2-amine and cyanoacetamide derivatives. Key steps include dissolving reactants in acetic acid under reflux (3–5 hours) with catalytic sodium acetate, as demonstrated in analogous thiazole and isoindole syntheses . Optimizing solvent polarity (e.g., using DMF for better solubility) and adjusting stoichiometric ratios (e.g., 1.1:1 for aldehyde derivatives) can improve yields. Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, ethyl acetate/hexane) are critical for purity .

Q. How can the Z-configuration of the isoindol-1-ylidene moiety be confirmed spectroscopically?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish Z/E isomers. For Z-configuration, NOE correlations between the cyano group and adjacent protons on the thiazole ring are expected. IR spectroscopy can further confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to verify proton environments and carbon frameworks.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Melting point analysis (e.g., 216–218°C for related analogs) to assess crystallinity and purity .

- HPLC with UV detection (λ = 254 nm) to quantify impurities, particularly residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How does the electronic nature of substituents on the thiazole ring influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) on the thiazole ring enhance electrophilicity at the acetamide carbonyl, facilitating nucleophilic attack. Computational studies (DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation involves synthesizing derivatives with varying substituents (e.g., –CH₃, –Br) and comparing reaction rates in model nucleophilic substitutions .

Q. What strategies can resolve contradictions in reported spectroscopic data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria. Standardize experimental conditions (solvent, temperature) and cross-validate with X-ray crystallography for absolute configuration determination. For example, in related thiazolo[3,2-a]benzimidazoles, crystallographic data resolved ambiguities in NOE assignments .

Q. How can molecular docking studies guide the design of derivatives targeting kinase inhibition?

- Methodological Answer : Use software like AutoDock Vina to model interactions between the compound’s cyano and thiazole moieties with ATP-binding pockets of kinases (e.g., CDK1/GSK3β). Key parameters include:

- Binding affinity scores (ΔG < −7 kcal/mol suggests strong binding).

- Hydrogen-bond interactions with catalytic lysine residues.

- Hydrophobic contacts with conserved phenylalanine/leucine residues.

Q. What experimental design principles apply to studying the compound’s environmental fate and toxicity?

- Phase 1 : Determine physicochemical properties (logP, hydrolysis half-life) using OECD guidelines.

- Phase 2 : Assess biodegradability (OECD 301F test) and bioaccumulation potential in model organisms (e.g., Daphnia magna).

- Phase 3 : Conduct microcosm studies to evaluate ecosystem-level impacts under simulated environmental conditions .

Q. How can synthetic byproducts or isomers be minimized during large-scale synthesis?

- Methodological Answer : Optimize reaction parameters to suppress side reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.